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molecular formula C10H13IN6 B8322176 3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B8322176
M. Wt: 344.16 g/mol
InChI Key: LTMHLKRFPINCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660744B1

Procedure details

A mixture of trifluoroacetic acid/dichloromethane (20:80, 250 mL) was added to a solution of tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate (10.72 g, 24.1 mmol) in dichloromethane (100 mL) at 0° C. 15 minutes later, the ice-bath was removed and the reaction mixture was stirred at room temperature for 5 hours. The solvents were evaporated and the residue was dissolved in dichloromethane. Hydrochloric acid (5.0N) was added and the aqueous layer was washed with dichloromethane three times. Sodium hydroxide (50%) was added to adjust the pH to about 10. The suspension was lyophilized to reduce the volume to one third of the original volume. The solid was collect by filtration to give 3-iodo-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (8.109 g, 97%). 1H NMR (CDCl3) δ 1.81 (m, 2H), 1.99 (m, 2H), 2.65 (m, 2H), 3.07 (m, 2H), 4.68 (m, 1H), 8.19 (s, 1H).
Name
trifluoroacetic acid dichloromethane
Quantity
250 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate
Quantity
10.72 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.ClCCl.[NH2:11][C:12]1[N:17]=[CH:16][N:15]=[C:14]2[N:18]([CH:22]3[CH2:27][CH2:26][N:25](C(OC(C)(C)C)=O)[CH2:24][CH2:23]3)[N:19]=[C:20]([I:21])[C:13]=12>ClCCl>[I:21][C:20]1[C:13]2[C:14](=[N:15][CH:16]=[N:17][C:12]=2[NH2:11])[N:18]([CH:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[N:19]=1 |f:0.1|

Inputs

Step One
Name
trifluoroacetic acid dichloromethane
Quantity
250 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F.ClCCl
Step Two
Name
tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate
Quantity
10.72 g
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2I)C2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
15 minutes later, the ice-bath was removed
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
Hydrochloric acid (5.0N) was added
WASH
Type
WASH
Details
the aqueous layer was washed with dichloromethane three times
ADDITION
Type
ADDITION
Details
Sodium hydroxide (50%) was added
FILTRATION
Type
FILTRATION
Details
The solid was collect by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC1=NN(C2=NC=NC(=C21)N)C2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 8.109 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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